tert-Butyl 4-formamidobenzoate
Overview
Description
tert-Butyl 4-formamidobenzoate: is an organic compound with the molecular formula C12H15NO3. It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl ester group and a formamide group attached to the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of Tert-Butyl 4-formamidobenzoate are currently unknown due to the lack of specific research on this compound .
Mode of Action
It’s possible that the compound could interact with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or interacting with biochemical pathways .
Biochemical Pathways
It’s possible that the compound could influence a variety of pathways depending on its specific targets .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Depending on its specific targets and mode of action, the compound could potentially influence a variety of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-formamidobenzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-formamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ester and formamide groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
tert-Butyl 4-formamidobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Comparison with Similar Compounds
tert-Butyl 4-aminobenzoate: This compound is similar in structure but lacks the formamide group. It is used in the synthesis of antifolate drugs and other pharmaceuticals.
tert-Butyl 4-nitrobenzoate: This compound contains a nitro group instead of a formamide group and is used as an intermediate in the synthesis of dyes and pigments.
tert-Butyl 4-hydroxybenzoate: This compound has a hydroxyl group instead of a formamide group and is used as a preservative in cosmetics and pharmaceuticals.
Uniqueness: tert-Butyl 4-formamidobenzoate is unique due to the presence of both the tert-butyl ester and formamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in organic synthesis and scientific research.
Properties
IUPAC Name |
tert-butyl 4-formamidobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)9-4-6-10(7-5-9)13-8-14/h4-8H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBLVKGXRPGFAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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